N-Pyren-2-ylacetamide

Pyrene photophysics Regioisomer comparison Fluorescence quantum yield

N-Pyren-2-ylacetamide (synonyms: 2-acetylaminopyrene, N-(2-pyrenyl)acetamide, N-pyren-2-ylethanamide; CAS 1732-14-5; molecular formula C₁₈H₁₃NO; MW 259.30 g/mol) is a polycyclic aromatic acetamide consisting of a pyrene core acetylated at the 2-position amino group. This compound belongs to the class of pyrenylacetamide fluorophores and is distinguished from its 1-substituted regioisomer (N-(pyren-1-yl)acetamide, CAS 22755-15-3) and 4-substituted regioisomer (N-(pyren-4-yl)acetamide, CAS 120015-02-3) by the position of the acetamide attachment on the pyrene ring system.

Molecular Formula C18H13NO
Molecular Weight 259.3 g/mol
CAS No. 1732-14-5
Cat. No. B157657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pyren-2-ylacetamide
CAS1732-14-5
SynonymsN-(Pyren-2-yl)acetamide
Molecular FormulaC18H13NO
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2
InChIInChI=1S/C18H13NO/c1-11(20)19-16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-10H,1H3,(H,19,20)
InChIKeyFODXCWHSOLTOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Pyren-2-ylacetamide (CAS 1732-14-5): A 2-Substituted Pyrene Acetamide Model Chromophore for Fluorescent Chemosensor Development


N-Pyren-2-ylacetamide (synonyms: 2-acetylaminopyrene, N-(2-pyrenyl)acetamide, N-pyren-2-ylethanamide; CAS 1732-14-5; molecular formula C₁₈H₁₃NO; MW 259.30 g/mol) is a polycyclic aromatic acetamide consisting of a pyrene core acetylated at the 2-position amino group . This compound belongs to the class of pyrenylacetamide fluorophores and is distinguished from its 1-substituted regioisomer (N-(pyren-1-yl)acetamide, CAS 22755-15-3) and 4-substituted regioisomer (N-(pyren-4-yl)acetamide, CAS 120015-02-3) by the position of the acetamide attachment on the pyrene ring system . In the primary research literature, N-pyren-2-ylacetamide—referred to as "PyAc" or "model chromophore 3"—has been quantitatively characterized as a single-pyrene spectroscopic reference standard, against which bispyrenyl fluorescent chemosensors are calibrated for molar absorptivity, fluorescence quantum yield, and electrochemical potential [1].

Why N-Pyren-2-ylacetamide Cannot Be Substituted by 1-Pyrenyl or 4-Pyrenyl Acetamide Regioisomers Without Altering Photophysical and Biochemical Outcomes


Pyrene acetamide regioisomers are not functionally interchangeable because the position of the amide substituent on the pyrene ring fundamentally governs the efficiency of electron delocalization, excited-state behavior, and molecular recognition properties [1]. A systematic comparison study of five regioisomeric pyrene-based dyes established a clear regio-effect hierarchy for photophysical performance: 1-pyrenyl > 4-pyrenyl > 2-pyrenyl, with the 2-substituted isomer exhibiting the lowest fluorescence quantum yield and smallest Stokes shift among the three mono-substituted positional variants [1]. Furthermore, the 1-substituted regioisomer (1-acetylaminopyrene) has been independently shown to exhibit mechanofluorochromism—a reversible emission color change from bluish purple to yellowish green upon mechanical grinding—a solid-state property that has not been reported for the 2-substituted isomer, indicating fundamentally different crystal packing and intermolecular interaction behavior [2]. In biochemical contexts, 2-acetylaminopyrene is the specific acetylated metabolite arising from nitroreduction of the environmental carcinogen 2-nitropyrene in vivo, whereas the 1-isomer is the corresponding metabolite of 1-nitropyrene; substituting one for the other would yield erroneous analytical results in environmental toxicology and biomonitoring studies [3].

Quantitative Comparator Evidence: N-Pyren-2-ylacetamide vs. Closest Regioisomeric and Functional Analogs


Regiochemical Substitution Position Determines Photophysical Efficiency: 2-Pyrenyl vs. 1-Pyrenyl and 4-Pyrenyl Isomers

A systematic regioisomer comparison study on pyrene-based far-red fluorescent cationic dyes demonstrated a consistent photophysical performance ranking of 1-pyrenyl > 4-pyrenyl > 2-pyrenyl across multiple parameters including fluorescence quantum yield, Stokes shift magnitude, and electron delocalization efficiency [1]. Specifically, the 4-substituted isomer Py-4 exhibited an exceptionally large Stokes shift (Δν̃ = 7732 cm⁻¹ in acetonitrile) and the highest quantum yield among the three positional isomers, while the 2-substituted regioisomer showed the lowest values for both metrics. This indicates that 2-pyrenyl substitution provides the weakest electronic coupling between the acetamide functionality and the pyrene π-system among the three possible mono-substitution positions, translating to predictably lower fluorescence brightness but also reduced susceptibility to aggregation-caused quenching, which can be advantageous in applications requiring a well-characterized, moderate-brightness monomer reference [1].

Pyrene photophysics Regioisomer comparison Fluorescence quantum yield

Defined Molar Absorption Coefficient as Single-Pyrene Model Chromophore: PyAc vs. Bispyrenyl Ligands

In the foundational study by Xie et al. (2007), N-pyren-2-ylacetamide (designated as 'PyAc' or model compound 3) was quantitatively characterized as the single-pyrene reference chromophore against which bispyrenyl sugar-aza-crown ether ligands 1 and 2 were calibrated. The molar absorption coefficient at 385 nm was determined to be ε₃₈₅ = 2.7 ± 0.1 × 10⁴ L mol⁻¹ cm⁻¹ for PyAc [1]. This value is approximately half that of the bispyrenyl ligands (ε₃₈₅ = 5.0 ± 0.1 × 10⁴ for ligand 1 and 5.4 ± 0.1 × 10⁴ for ligand 2), consistent with the presence of exactly one pyrene chromophore in PyAc versus two in the ligands [1]. The linear scaling of absorptivity with pyrene count validates PyAc as a reliable single-chromophore reference standard for quantitative spectroscopic calibration of more complex multi-pyrene constructs.

Molar absorptivity Model chromophore Spectroscopic calibration

Fluorescence Quantum Yield as Monomer Emission Reference: PyAc (ΦF = 0.080) vs. Bispyrenyl Chemosensors

The monomer fluorescence quantum yield of N-pyren-2-ylacetamide was measured as ΦF = 0.080 in methanol solution, serving as the baseline against which the monomer contributions of bispyrenyl ligands 1 (ΦF = 0.073) and 2 (ΦF = 0.035) were compared [1]. The reduced monomer quantum yields in ligands 1 and 2 relative to PyAc are attributed to intramolecular excimer formation between the two proximal pyrene units, which competes with monomer radiative decay. This quantitative relationship demonstrates that PyAc provides the upper-bound monomer emission efficiency for pyrenylacetamide systems in the absence of excimer-forming interactions, making it an indispensable reference for deconvoluting monomer-vs-excimer contributions in any bis- or multi-pyrenyl construct [1].

Fluorescence quantum yield Monomer emission Excimer-to-monomer ratio

Electrochemical Potential as PET Thermodynamic Reference: PyAc Redox Potential Enables Rational Sensor Design

The electrochemical oxidation potential of N-pyren-2-ylacetamide was determined as E(PyAc•⁺/PyAc) = +0.75 V (vs. Fc⁺/Fc) in deaerated acetonitrile/toluene [1]. This value, combined with the Cu²⁺/Cu⁺ reduction potential of E = −0.26 V (vs. Fc⁺/Fc in deaerated MeOH) and the pyrene excited-state energy of approximately 3.4 eV, enabled calculation of the thermodynamic driving force for photoinduced electron transfer (PET) as ΔGET ≈ −2.4 eV [1]. This strongly exergonic PET process rationalizes the efficient (>97%) fluorescence quenching observed upon Cu²⁺ binding to bispyrenyl sensors. Without the experimentally determined PyAc redox potential as a reference, the PET-based sensing mechanism could not be quantitatively validated, making this compound an essential electrochemical calibration standard for any pyrenylacetamide-based sensor development program [1].

Photoinduced electron transfer Electrochemical potential Sensor design

Sensor Construct Performance: Pyren-2-ylacetamide Moieties Achieve Sub-ppb Detection Limits for Hg²⁺ and Cu²⁺ in Bifunctional Probes

A bifunctional fluorescence sensor incorporating two pyren-2-ylacetamide moieties covalently bound to a thioether-amine scaffold achieved detection limits of approximately 0.6 ppb for Hg²⁺ and 0.8 ppb for Cu²⁺, both substantially below the drinking water maximum contaminant levels established by the U.S. EPA (2 ppb for Hg²⁺; 1300 ppb for Cu²⁺) and WHO guidelines [1]. The sensor utilized ratiometric analysis of pyrene monomer (λmax ≈ 385 nm) and excimer (λmax ≈ 480 nm) emission bands, with Cu²⁺/Hg²⁺ binding indicated by selective extinction of the excimer band at 480 nm while other metal ions (Ag⁺, Ca²⁺, Cd²⁺, K⁺, Mn²⁺, Na⁺, Pb²⁺, Zn²⁺, Ba²⁺, Fe²⁺, Li⁺, Mg²⁺, Co²⁺) induced negligible spectral change [1]. In a separate sugar-aza-crown ether construct, Cu²⁺ detection limits of 40 nM (2.5 μg L⁻¹) were achieved with 97.5% fluorescence quenching efficiency and stability constants of log K = 6.7–7.8 [2]. While these performance metrics pertain to the final sensor constructs rather than the monomer itself, they establish the pyren-2-ylacetamide subunit as a privileged building block whose photophysical properties enable ultrasensitive ratiometric detection.

Fluorescent chemosensor Heavy metal detection Detection limit

Differential Mechanofluorochromic Behavior: 2-Acetylaminopyrene Lacks the Solid-State Emission Switching Seen in 1-Acetylaminopyrene

The 1-substituted regioisomer 1-acetylaminopyrene (AAPy, CAS 22755-15-3) and its longer-chain analogs (1-octanoylaminopyrene, 1-stearoylaminopyrene) have been reported to exhibit mechanofluorochromism—a reversible emission color change from bluish-purple to yellowish-green upon mechanical grinding, attributed to alterations in crystal packing modes [1]. X-ray crystal structure analysis revealed that the acetyl group in 1-alkanoylaminopyrenes plays a critical role in suppressing face-to-face overlapping of pyrene moieties, which governs the mechanoresponsive behavior [1]. In contrast, no mechanofluorochromic activity has been reported for 2-acetylaminopyrene (N-pyren-2-ylacetamide), suggesting that the 2-position acetamide substitution results in fundamentally different solid-state molecular packing that does not support mechanically induced emission switching. This differential solid-state property is directly attributable to the regiochemistry of substitution and constitutes a key selection criterion for applications requiring either mechanoresponsive (select 1-isomer) or mechanically inert (select 2-isomer) fluorescent materials.

Mechanofluorochromism Solid-state fluorescence Crystal packing

Procurement-Relevant Application Scenarios for N-Pyren-2-ylacetamide (CAS 1732-14-5) Based on Quantitative Differentiation Evidence


Single-Pyrene Spectroscopic Calibration Standard for Multi-Chromophore Sensor Development

N-Pyren-2-ylacetamide serves as the validated single-pyrene reference compound (PyAc) for calibrating molar absorptivity (ε₃₈₅ = 2.7 × 10⁴ L mol⁻¹ cm⁻¹) and monomer fluorescence quantum yield (ΦF = 0.080) in multi-pyrene sensor constructs [1]. Any laboratory synthesizing bispyrenyl or multi-pyrenyl fluorescent chemosensors should procure this compound as an essential calibration standard to verify chromophore stoichiometry and to establish the 'monomer-only' baseline against which excimer formation efficiency is quantified. The compound's well-characterized electrochemical potential (E°′ = +0.75 V vs. Fc⁺/Fc) further enables PET thermodynamic calculations for rationally designed sensors [1].

Environmental Carcinogen Metabolism Studies Requiring the 2-Nitropyrene-Specific Acetylated Metabolite Standard

2-Acetylaminopyrene is the authentic metabolite standard required for identification and quantification of the nitroreduction pathway of 2-nitropyrene, a potent bacterial mutagen and rodent carcinogen found in ambient air particulate matter [1]. In the definitive in vivo metabolism study, 2-acetylaminopyrene was identified as a fecal metabolite (0.8% of administered dose) alongside 6-hydroxy-2-acetylaminopyrene (19.5%), using chromatographic retention time, mass spectral, and UV spectral comparison to synthetic standards [1]. Environmental toxicology and biomonitoring laboratories must procure the 2-isomer specifically—the 1-isomer is not a valid surrogate, as it derives from a different environmental pollutant (1-nitropyrene) with distinct metabolic and DNA-binding profiles.

Building Block for Ultrasensitive Heavy Metal Fluorescent Sensors with Sub-ppb Detection Capability

The pyren-2-ylacetamide moiety, when incorporated into bifunctional sensor architectures, enables ratiometric detection of Hg²⁺ (LOD 0.6 ppb) and Cu²⁺ (LOD 0.8 ppb) with selectivity over 13 competing metal ions and sensitivity exceeding U.S. EPA and WHO drinking water standards [1]. In sugar-aza-crown ether constructs, Cu²⁺ detection limits of 40 nM (2.5 μg L⁻¹) with 97.5% fluorescence quenching efficiency and high stability constants (log K = 6.7–7.8) have been demonstrated . The monomer-excimer ratiometric detection mechanism is enabled by the characteristic pyrene photophysics preserved in the 2-acetamide derivative, making this compound the preferred building block over alternative fluorophores that lack intrinsic internal calibration capability.

Mechanically Invariant Solid-State Fluorescence Reference Material

Unlike the 1-acetylaminopyrene regioisomer, which exhibits pronounced mechanofluorochromism (reversible emission color change from bluish-purple to yellowish-green upon mechanical grinding), N-pyren-2-ylacetamide has no reported solid-state emission switching behavior [1]. This differential property makes the 2-isomer the appropriate choice for applications requiring stable, environmentally invariant solid-state fluorescence—such as instrument calibration artifacts, quality control reference materials, and fluorescent standards for microscopy or spectroscopy where mechanical handling during preparation must not alter the emission signature.

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